molecular formula C12H22ClN B13506476 [(Adamantan-2-yl)methyl](methyl)aminehydrochloride

[(Adamantan-2-yl)methyl](methyl)aminehydrochloride

Katalognummer: B13506476
Molekulargewicht: 215.76 g/mol
InChI-Schlüssel: YTILKNFNRAUWEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Adamantan-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is used in various scientific research applications due to its distinctive properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-2-yl)methylaminehydrochloride typically involves the reaction of adamantan-2-ylmethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(Adamantan-2-yl)methylaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of (Adamantan-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in viral replication, making it a potential antiviral agent . The exact pathways and molecular targets depend on the specific application and context of use.

Eigenschaften

Molekularformel

C12H22ClN

Molekulargewicht

215.76 g/mol

IUPAC-Name

1-(2-adamantyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-13-7-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-13H,2-7H2,1H3;1H

InChI-Schlüssel

YTILKNFNRAUWEO-UHFFFAOYSA-N

Kanonische SMILES

CNCC1C2CC3CC(C2)CC1C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.